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Compound of Interest

Compound Name: 4-formylbenzenesulfonyl Chloride

Cat. No.: B2907312

Introduction

4-Formylbenzenesulfonyl chloride is a bifunctional organic compound of significant interest
in medicinal chemistry and organic synthesis. Its utility as a building block stems from the
presence of two reactive functional groups: a sulfonyl chloride and an aldehyde. The sulfonyl
chloride moiety readily participates in sulfonylation reactions, enabling the formation of
sulfonamides and sulfonate esters, which are prevalent motifs in a wide array of therapeutic
agents. Concurrently, the aldehyde group serves as a versatile handle for various chemical
transformations, including reductive amination, Wittig reactions, and the formation of Schiff
bases.

A thorough understanding of the spectroscopic properties of 4-formylbenzenesulfonyl
chloride is paramount for its effective utilization in research and development. Spectroscopic
data provides unambiguous confirmation of its chemical structure and purity, which are critical
parameters in drug development and process optimization. This in-depth technical guide
provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 4-formylbenzenesulfonyl chloride. The presented data
is a combination of predicted values derived from the analysis of analogous compounds and
established spectroscopic principles. This guide is intended to serve as a valuable resource for
researchers, scientists, and drug development professionals.
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Molecular Structure

The structural representation of 4-formylbenzenesulfonyl chloride is crucial for interpreting
its spectroscopic data. The molecule consists of a benzene ring substituted with a formyl group
(-CHO) and a sulfonyl chloride group (-SO2Cl) at the para position.

Figure 1: Molecular structure of 4-formylbenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. For 4-formylbenzenesulfonyl chloride, both *H and 13C NMR
provide critical information for structural confirmation.

'H NMR Spectroscopy

The H NMR spectrum of 4-formylbenzenesulfonyl chloride is predicted to exhibit three
distinct signals in the aromatic and aldehyde regions. The electron-withdrawing nature of both
the sulfonyl chloride and formyl groups significantly deshields the aromatic protons.

Table 1: Predicted *H NMR Spectral Data for 4-Formylbenzenesulfonyl Chloride

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
] Aldehydic proton (-
~10.1 Singlet 1H
CHO)
Aromatic protons
~8.2 Doublet 2H ortho to the formyl

group

Aromatic protons
~8.0 Doublet 2H ortho to the sulfonyl

chloride group

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are
based on the analysis of structurally similar compounds.
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Interpretation:

» Aldehydic Proton: A sharp singlet is anticipated at approximately 10.1 ppm. This significant

downfield shift is characteristic of an aldehydic proton, which is strongly deshielded by the

adjacent carbonyl group.

e Aromatic Protons: The para-substituted benzene ring will give rise to a classic AA'BB' spin

system, which often appears as two distinct doublets. The protons ortho to the strongly

electron-withdrawing formyl group are expected to resonate further downfield (around 8.2

ppm) compared to the protons ortho to the sulfonyl chloride group (around 8.0 ppm). The

coupling constant between these adjacent aromatic protons is typically in the range of 8-9

Hz.

3C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum of 4-formylbenzenesulfonyl chloride is predicted

to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the

molecule.

Table 2: Predicted 13C NMR Spectral Data for 4-Formylbenzenesulfonyl Chloride

Chemical Shift (6, ppm)

Assignment

~191 Carbonyl carbon (-CHO)
145 Aromatic carbon attached to the sulfonyl
chloride group (C-SO2CI)
140 Aromatic carbon attached to the formyl group
(C-CHO)
~131 Aromatic carbons ortho to the formyl group
129 Aromatic carbons ortho to the sulfonyl chloride

group

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm and are based on data from

analogous substituted benzenes.
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Interpretation:

Carbonyl Carbon: The carbonyl carbon of the aldehyde is expected to have the most
downfield chemical shift, around 191 ppm, which is a characteristic region for this functional

group.

Substituted Aromatic Carbons: The two quaternary aromatic carbons directly attached to the
electron-withdrawing substituents will be significantly deshielded. The carbon bonded to the
sulfonyl chloride group is predicted to be around 145 ppm, while the carbon attached to the

formyl group is expected at approximately 140 ppm.

Unsubstituted Aromatic Carbons: The remaining two signals in the aromatic region
correspond to the protonated carbons. The carbons ortho to the formyl group are predicted
to appear around 131 ppm, and those ortho to the sulfonyl chloride group are expected at
approximately 129 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 4-formylbenzenesulfonyl chloride into a clean, dry NMR
tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCIs) or
dimethyl sulfoxide-de (DMSO-de)). 4-formylbenzenesulfonyl chloride is a solid, and its
solubility should be considered when choosing a solvent.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Cap the NMR tube and gently agitate until the sample is completely dissolved.

Instrumental Parameters for *H NMR:

Spectrometer Frequency: 400 MHz or higher for better resolution.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
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Acquisition Time (AQ): Typically 2-4 seconds.[1]

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

[1]

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this
concentration.

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

Instrumental Parameters for 3C NMR:

Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz *H frequency).

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)
is standard to produce a spectrum with single lines for each carbon.[2]

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative
analysis, especially for quaternary carbons which have longer relaxation times.[3]

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans
(e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[4]

Spectral Width (SW): A range of 0 to 220 ppm is appropriate for most organic molecules.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-formylbenzenesulfonyl chloride is expected to show

characteristic absorption bands for the aldehyde and sulfonyl chloride moieties.

Table 3: Predicted Key IR Absorption Bands for 4-Formylbenzenesulfonyl Chloride
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretching
Aldehydic C-H stretching
~2850, ~2750 Weak i
(Fermi doublet)
~1700 Strong C=0 stretching of the aldehyde
~1600, ~1475 Medium to Weak Aromatic C=C stretching
Asymmetric SOz stretching of
~1380 Strong )
the sulfonyl chloride
Symmetric SO2 stretching of
~1180 Strong ]
the sulfonyl chloride
Out-of-plane C-H bending for a
~830 Strong ] )
1,4-disubstituted benzene
Interpretation:

e Aldehyde Group: The most prominent feature of the aldehyde will be the strong C=0
stretching absorption around 1700 cm~1. Additionally, two weak bands characteristic of the
aldehydic C-H stretch (a Fermi doublet) are expected around 2850 cm~t and 2750 cm™1.

» Sulfonyl Chloride Group: The sulfonyl chloride group will be readily identifiable by two strong
absorption bands corresponding to the asymmetric and symmetric stretching of the S=0O
bonds, typically appearing around 1380 cm~* and 1180 cm™~1, respectively.[1]

o Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching
vibrations above 3000 cm~1, C=C stretching absorptions in the 1600-1475 cm~1 region, and
a strong out-of-plane C-H bending vibration around 830 cm~1, which is characteristic of 1,4-
disubstitution.

Experimental Protocol for IR Spectroscopy

Since 4-formylbenzenesulfonyl chloride is a solid, several methods can be used to obtain its
IR spectrum.
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Attenuated Total Reflectance (ATR) Method (Preferred):

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background
spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquire the IR spectrum.

Clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) after the
measurement.

Potassium Bromide (KBr) Pellet Method:

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr
powder using an agate mortar and pestle.[5]

Transfer the finely ground powder into a pellet press.
Apply pressure (typically several tons) to form a transparent or translucent pellet.

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and confirmation. For 4-

formylbenzenesulfonyl chloride, electron ionization (El) is a suitable technique.

Predicted Mass Spectrum Data:

Molecular lon (M*): The molecular ion peak is expected at m/z 204, corresponding to the
molecular weight of the molecule (C7Hs3>ClOsS). An M+2 peak of approximately one-third
the intensity of the molecular ion peak should be observed at m/z 206 due to the natural
abundance of the 3’Cl isotope.[1] This isotopic pattern is a key indicator for the presence of a
chlorine atom.
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Predicted Fragmentation Pattern:

The fragmentation of 4-formylbenzenesulfonyl chloride under El conditions is expected to
proceed through several key pathways initiated by the loss of stable neutral molecules or
radicals.

[C7HsCIO]* [C7Hs03S]*
m/z 140/142 /1' m/z 169

[C7HsClOsS]*' [ -+S0>C1 | [C7HsO]* -CO _ |[CeHs]*
m/z 204/206 m/z 105 ™ iz 77

[CeHaSO2C1]*| -SO0O2 [CeHalt"
m/z 175/177 m/z 76

Click to download full resolution via product page

Figure 2: Predicted Electron lonization (EI) mass spectrometry fragmentation pathway for 4-
formylbenzenesulfonyl chloride.

Interpretation of Fragmentation:

Loss of Chlorine Radical (m/z 169): A common initial fragmentation for sulfonyl chlorides is
the loss of a chlorine radical («Cl) to form the [M-CI]* ion at m/z 169.

e Loss of Sulfonyl Chloride Radical (m/z 105): Cleavage of the C-S bond can lead to the loss
of a sulfonyl chloride radical («SO2ClI), resulting in the stable benzoyl cation at m/z 105. This
ion can further lose carbon monoxide (CO) to give the phenyl cation at m/z 77.

e Loss of Formyl Radical (m/z 175/177): Fragmentation can also be initiated by the loss of the
formyl radical (*CHO) to yield the chlorosulfonylphenyl cation at m/z 175 (with its
corresponding isotope peak at m/z 177). This fragment can subsequently lose sulfur dioxide
(SO2) to produce an ion at m/z 111/113.

¢ Loss of Sulfur Dioxide (m/z 140/142). Rearrangement followed by the loss of a neutral sulfur
dioxide (SOz) molecule from the molecular ion could lead to a fragment at m/z 140/142.
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Experimental Protocol for Mass Spectrometry

Electron lonization (EI) Mass Spectrometry:

o Sample Introduction: For a solid sample like 4-formylbenzenesulfonyl chloride, a direct
insertion probe is typically used. A small amount of the sample is placed in a capillary tube at
the end of the probe.

 lonization: The probe is inserted into the ion source of the mass spectrometer, which is under
high vacuum. The sample is heated to induce vaporization, and the resulting gas-phase
molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This
causes ionization and fragmentation of the molecules.

e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.

Conclusion

The spectroscopic data presented in this guide, including predicted *H NMR, 3C NMR, IR, and
MS spectra, provide a comprehensive analytical profile of 4-formylbenzenesulfonyl chloride.
This information is essential for the unambiguous identification and characterization of this
important synthetic intermediate. The detailed experimental protocols offer practical guidance
for researchers to obtain high-quality spectroscopic data in the laboratory. By leveraging this
guide, scientists and professionals in drug development can confidently utilize 4-
formylbenzenesulfonyl chloride in their synthetic endeavors, ensuring the integrity and purity
of their target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b2907312?utm_src=pdf-body
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b2907312?utm_src=pdf-body
https://www.benchchem.com/product/b2907312?utm_src=pdf-body
https://www.benchchem.com/product/b2907312?utm_src=pdf-body
https://www.benchchem.com/product/b2907312?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2907312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department
[chemnmrlab.uchicago.edu]

e 2.13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
e 3. benchchem.com [benchchem.com]

e 4. chem.libretexts.org [chem.libretexts.org]

» 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

» 6. Electron lonization - Creative Proteomics [creative-proteomics.com]

 To cite this document: BenchChem. [Spectroscopic Characterization of 4-
Formylbenzenesulfonyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2907312#spectroscopic-data-of-4-
formylbenzenesulfonyl-chloride-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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